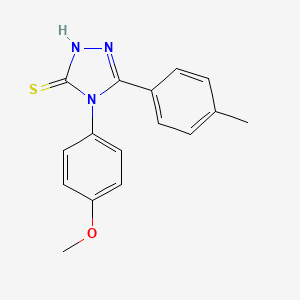
4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a triazole derivative. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have gained importance in recent years due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of triazoles involves a five-membered ring with three nitrogen atoms and two carbon atoms. The presence of the methoxyphenyl and methylphenyl groups will likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, particularly due to the presence of the nitrogen atoms in the ring. They can act as ligands in coordination chemistry, and they can also undergo reactions at the carbon atoms of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the triazole ring, as well as the methoxyphenyl and methylphenyl groups. These groups could affect properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Drug Synthesis
4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol falls under the class of triazole derivatives, which are of significant interest in the pharmaceutical industry due to their broad range of biological activities. Triazoles are a vital class of five-membered heterocyclic compounds, extensively researched for over a century. They are known for their structural versatility, allowing for various chemical modifications to tailor pharmacological profiles. This compound's relevance is highlighted by the continuous exploration of triazoles for developing new drugs, underpinned by their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The synthesis and modification of triazole derivatives are pivotal in addressing emerging diseases and developing treatments for neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).
Chemical Transformations and Biological Features
Recent studies emphasize the chemical transformations of 1,2,4-triazole-3-thiol derivatives, showcasing their antioxidant and antiradical activity. These compounds, including 4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, are compared to biogenic amino acids like cysteine for their free SH-group, revealing potential in enhancing patients' overall condition and biochemical processes, particularly those exposed to high doses of radiation. The exploration of these derivatives has opened new avenues for synthesizing compounds with enhanced biological activities (Kaplaushenko, 2019).
Applications in Organic Synthesis
The use of 1,2,4-triazole derivatives extends beyond pharmacological applications, touching various scientific fields. These derivatives are utilized in engineering, metallurgy, agriculture, and more, showcasing their versatility. For instance, 1,2,4-triazole derivatives serve as optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors, indicating their wide-ranging utility in industrial applications. Their low toxicity further enhances their desirability for diverse uses, from controlling pests in agriculture to additive roles in fuels and oils, underscoring the broad research and development spectrum these compounds cover (Parchenko, 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-3-5-12(6-4-11)15-17-18-16(21)19(15)13-7-9-14(20-2)10-8-13/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJUUPLSYPGETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate](/img/structure/B2736284.png)
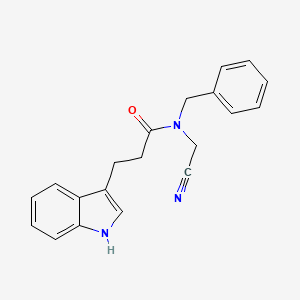
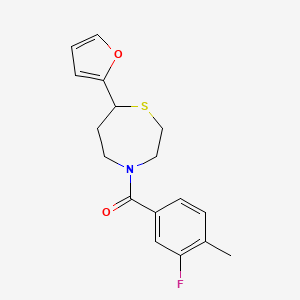
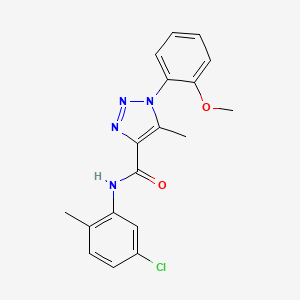
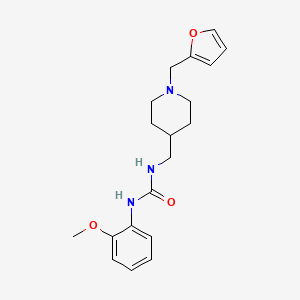
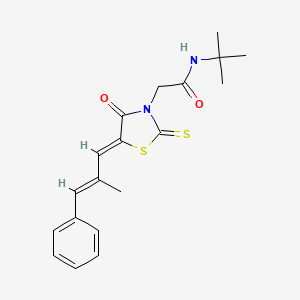
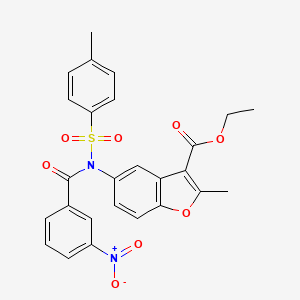
![methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2736296.png)
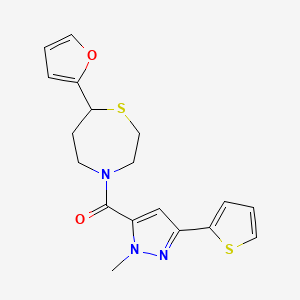
![6-Bromo-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B2736300.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2736301.png)
![4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2736302.png)

![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)